molecular formula C20H31N3 B15199449 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile

Cat. No.: B15199449
M. Wt: 313.5 g/mol
InChI Key: NCEPBCBCCOAGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile is a complex organic compound featuring a pyrrole ring, a piperidine ring, and a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile typically involves multiple steps, starting with the preparation of the pyrrole and piperidine intermediates. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid. For instance, a mixture of 2,5-dimethylpyrrole and appropriate ketones can be refluxed in ethanol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidin-1-yl)cyclooctane-1-carbonitrile is unique due to its combination of a pyrrole ring, a piperidine ring, and a cyclooctane ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)piperidin-1-yl]cyclooctane-1-carbonitrile

InChI

InChI=1S/C20H31N3/c1-17-8-9-18(2)23(17)19-10-14-22(15-11-19)20(16-21)12-6-4-3-5-7-13-20/h8-9,19H,3-7,10-15H2,1-2H3

InChI Key

NCEPBCBCCOAGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)C3(CCCCCCC3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.